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Compound of Interest

Compound Name: Anticancer agent 179

Cat. No.: B12385709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-

179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC)

inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation

study in patients with advanced solid tumors.

Introduction
OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively

inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often

dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and

apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic

profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum

tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179.

[4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic

(PD) profiles and preliminary anti-tumor activity.[4]

Signaling Pathway of OKI-179
OKI-179, as a class I HDAC inhibitor, functions by altering the acetylation state of histones,

leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.
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Caption: Mechanism of action of OKI-179.
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This protocol outlines the key components of the first-in-human, open-label, dose-escalation

study of OKI-179.

Study Objectives
Objective Type Description

Primary

To determine the Maximum Tolerated Dose

(MTD) and Recommended Phase 2 Dose

(RP2D) of OKI-179.[4]

Primary
To evaluate the safety and tolerability of OKI-

179.[4]

Secondary

To characterize the pharmacokinetic (PK) profile

of OKI-179 and its active metabolite, OKI-006.

[4]

Secondary

To assess the pharmacodynamic (PD) effects of

OKI-179 on histone acetylation in peripheral

blood mononuclear cells (PBMCs).[2]

Secondary
To evaluate the preliminary anti-tumor activity of

OKI-179.[4]

Patient Eligibility Criteria
Inclusion Criteria Exclusion Criteria

Patients with advanced solid tumors refractory

to standard therapy.[2]
ECOG performance status > 1.[2]

ECOG performance status of 0 or 1.[2] Inadequate organ function.

Measurable or non-measurable disease. Known active CNS metastases.

Adequate organ and bone marrow function. QTcF interval > 470 ms.[2]

Age ≥ 18 years. Prior treatment with an HDAC inhibitor.
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A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of

three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-

limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined

as the highest dose level at which less than 33% of patients experienced a DLT.

Two dosing schedules were investigated:

Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in

21-day cycles.[2][4]

Continuous Dosing: Once daily.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Phase 1 Clinical Trial Design for OKI-179: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385709#phase-1-clinical-trial-design-for-oki-179]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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